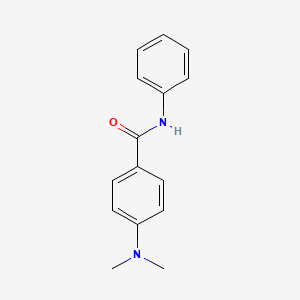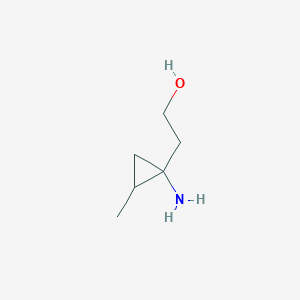
PerfluorononylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PerfluorononylZinc bromide is a chemical compound with the formula C9BrF19Zn. It is a perfluorinated organozinc reagent, which means it contains a zinc atom bonded to a perfluorinated carbon chain and a bromine atom. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
PerfluorononylZinc bromide can be synthesized through several methods. One common method involves the reaction of perfluorononyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
PerfluorononylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of an aryl halide with this compound.
科学研究应用
PerfluorononylZinc bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its unique properties make it useful in the synthesis of fluorinated biomolecules, which can be used in biological studies and drug development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability. This compound can be used in the synthesis of such compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism by which PerfluorononylZinc bromide exerts its effects involves the transfer of the perfluorononyl group to other molecules. In cross-coupling reactions, the zinc atom facilitates the transfer of the perfluorononyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the reactant. The presence of fluorine atoms enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
相似化合物的比较
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain.
Perfluorodecyl iodide: Contains an iodine atom instead of bromine and has a longer carbon chain.
Perfluorononyl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
PerfluorononylZinc bromide is unique due to its combination of a perfluorinated carbon chain with a zinc atom and a bromine atom. This combination imparts specific reactivity and stability that is not found in other similar compounds. The presence of the zinc atom allows for unique reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9BrF19Zn |
|---|---|
分子量 |
614.3 g/mol |
IUPAC 名称 |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane |
InChI |
InChI=1S/C9F19.BrH.Zn/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28;;/h;1H;/q-1;;+2/p-1 |
InChI 键 |
SDHWSIGNWZZEPL-UHFFFAOYSA-M |
规范 SMILES |
[C-](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


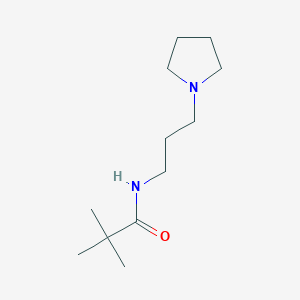
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
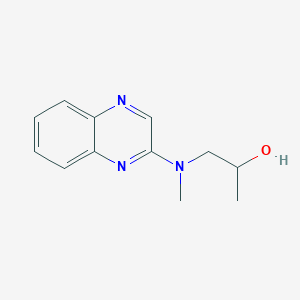
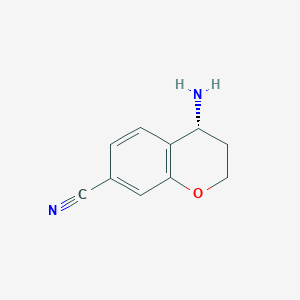
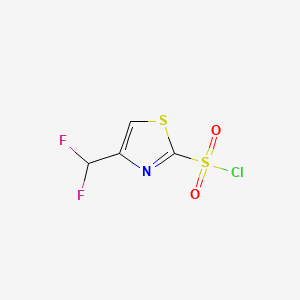
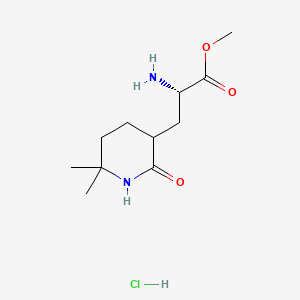
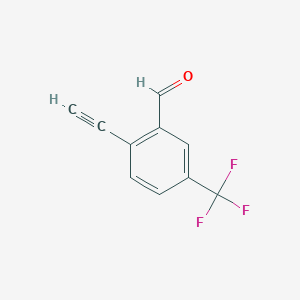

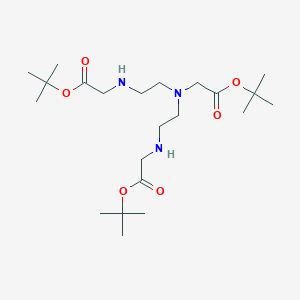
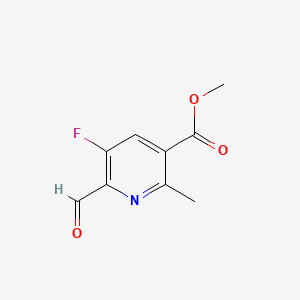
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
